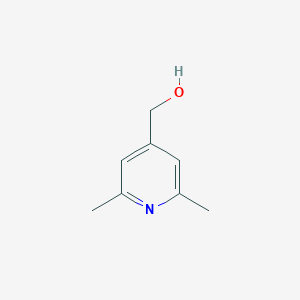

(2,6-Dimethylpyridin-4-yl)methanol

Übersicht

Beschreibung

The compound (2,6-Dimethylpyridin-4-yl)methanol is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. The presence of the methanol group suggests solubility in polar solvents and potential for hydrogen bonding.

Synthesis Analysis

The synthesis of related compounds has been explored in various studies. For instance, a complex containing a pyridine derivative was synthesized by reacting dibenzyltin(IV) chloride with 2,6-pyridine dicarboxylic acid in a methanol solution, indicating that methanol can act as a solvent and participant in the synthesis of pyridine derivatives . Another study reported the synthesis of a series of 6-substituted-2,4-dimethyl-3-pyridinols, which involved a low-temperature aryl bromide-to-alcohol conversion, suggesting a potential synthetic route for (2,6-Dimethylpyridin-4-yl)methanol .

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be complex. For example, the bis[(2,6-pyridinedicarboxylato)(methanol)dibenzyltin(IV)] complex synthesized in one study was characterized by X-ray single crystal diffraction analysis, revealing a seven-coordinate dimer with a distorted bipyramidal structure . This indicates that the molecular structure of (2,6-Dimethylpyridin-4-yl)methanol could also be characterized using similar analytical techniques to determine its geometry and bonding environment.

Chemical Reactions Analysis

Pyridine derivatives are known to participate in various chemical reactions. The study on the reactivity of 6-substituted-2,4-dimethyl-3-pyridinols showed that these compounds have antioxidant properties and can react with peroxyl radicals, suggesting that (2,6-Dimethylpyridin-4-yl)methanol may also exhibit similar reactivity . Additionally, pyridine compounds have been shown to undergo ring-cleavage reactions under certain conditions, as demonstrated by the reaction of 6H-pyrrolo[3,4-d]pyridazines with dimethyl acetylenedicarboxylate in methanol .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives can be influenced by their molecular structure. The excess molar enthalpies of mixtures containing methanol and various pyridines, including 2,6-dimethylpyridine, were measured, showing negative excess enthalpies and suggesting strong hydrogen bonding and specific solvation effects . These findings imply that (2,6-Dimethylpyridin-4-yl)methanol may also exhibit significant intermolecular interactions due to its methanol moiety, affecting its thermodynamic properties.

Wissenschaftliche Forschungsanwendungen

Thermodynamics and Solution Behavior

Heat of Dilution Studies : A study by Heintz et al. (2006) investigated the heat of dilution of alcohols in various pyridine derivatives, including 2,6-dimethylpyridine, using experimental data and ab initio calculations. This research provides insights into the thermodynamic properties of mixtures containing 2,6-dimethylpyridine and its interaction with other components through hydrogen bonding (Heintz, Wandschneider, Lüning, & Marczak, 2006).

Enthalpy of Solution Measurements : Marczak et al. (2004) conducted calorimetric investigations to understand the enthalpy changes during the dissolution of methanol in pyridine derivatives, such as 2,6-dimethylpyridine. Their findings contribute to the understanding of the energetics of pyridine-alcohol interactions (Marczak, Heintz, & Bucek, 2004).

Catalysis and Chemical Synthesis

- Nickel Complex Synthesis : Kermagoret and Braunstein (2008) synthesized nickel complexes with bidentate N,O-type ligands, including (pyridin-2-yl)methanol, and applied them in the catalytic oligomerization of ethylene. This showcases the potential of 2,6-dimethylpyridine derivatives in catalysis and polymerization processes (Kermagoret & Braunstein, 2008).

Molecular Interactions and Solvent Effects

- Molecular Clusters in Aqueous Solutions : Marczak et al. (2011) used small-angle neutron scattering to demonstrate that molecules in aqueous solutions of pyridine and its derivatives, like 2,6-dimethylpyridine, form clusters. This research is significant in understanding the molecular organization and interaction in solutions (Marczak, Czech, Almásy, & Lairez, 2011).

Polymerization Studies

- Polymerization Kinetics : Brooks (1970) explored the oxidative condensation of 2,6-dimethylphenol, catalyzed by copper compounds, in pyridine and pyridine-methanol mixtures. This study offers insights into the polymerization kinetics relevant to 2,6-dimethylpyridine derivatives (Brooks, 1970).

Safety And Hazards

The safety information for “(2,6-Dimethylpyridin-4-yl)methanol” includes several hazard statements: H302-H315-H319-H335 . This means it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

Eigenschaften

IUPAC Name |

(2,6-dimethylpyridin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6-3-8(5-10)4-7(2)9-6/h3-4,10H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLDGHMPQNVTNRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50396925 | |

| Record name | (2,6-dimethylpyridin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,6-Dimethylpyridin-4-yl)methanol | |

CAS RN |

18088-01-2 | |

| Record name | (2,6-dimethylpyridin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3,7-Trimethylpyrazolo[1,5-a]pyridine](/img/structure/B97574.png)